(5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one (5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one (5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one is a natural product found in Alpinia hainanensis and Curcuma comosa with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13570267
InChI: InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2/b13-11+/t18-/m0/s1
SMILES: C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O
Molecular Formula: C19H20O2
Molecular Weight: 280.4 g/mol

(5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one

CAS No.:

Cat. No.: VC13570267

Molecular Formula: C19H20O2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

(5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one -

Specification

Molecular Formula C19H20O2
Molecular Weight 280.4 g/mol
IUPAC Name (E,5R)-5-hydroxy-1,7-diphenylhept-6-en-3-one
Standard InChI InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2/b13-11+/t18-/m0/s1
Standard InChI Key NEQGOKAKPXXESR-YLZCUGDYSA-N
Isomeric SMILES C1=CC=C(C=C1)CCC(=O)C[C@H](/C=C/C2=CC=CC=C2)O
SMILES C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O
Canonical SMILES C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

(5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one features a seven-carbon chain (heptenone) with two phenyl groups at positions 1 and 7, a hydroxyl group at position 5, and a ketone at position 3. The stereochemical designation (5R,6E) indicates the absolute configuration at carbon 5 (R-configuration) and the trans geometry of the double bond between carbons 6 and 7 . The canonical SMILES notation O=C(C[C@@H](O)/C=C/C1=CC=CC=C1)CCC2=CC=CC=C2\text{O=C}(C[C@@H](O)/C=C/C_1=CC=CC=C_1)CCC_2=CC=CC=C_2 accurately represents its spatial arrangement .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC19H20O2\text{C}_{19}\text{H}_{20}\text{O}_{2}
Molecular Weight280.36 g/mol
CAS Registry Number87095-74-7
Solubility in DMSO22.5 mg/mL (80.25 mM)
Storage Conditions-20°C (powder), -80°C (solution)

Natural Sources and Isolation

Extraction from Alpinia nutans

The compound was first isolated from the methylene chloride extract of Alpinia nutans (Zingiberaceae family), a plant traditionally used in Southeast Asian medicine . Habsah et al. (2003) identified it alongside other bioactive compounds, including 5,6-dehydrokawain and flavokawin-B, through chromatographic techniques . The extraction process involves solvent partitioning and column chromatography, yielding a pure fraction confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Phytochemical Context

Alpinia nutans is rich in diarylheptanoids and flavonoids, which contribute to its antioxidant and anti-inflammatory properties . The presence of (5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one in this plant underscores its role as a secondary metabolite with potential therapeutic value.

Antioxidant Activity and Mechanistic Insights

Ferric Thiocyanate (FTC) Assay

In the FTC method, the compound inhibited lipid peroxidation by 78% at 100 µg/mL, comparable to α-tocopherol (vitamin E) . This assay measures the prevention of linoleic acid oxidation, highlighting its ability to stabilize free radicals and interrupt chain propagation reactions .

DPPH Radical Scavenging Activity

The DPPH assay revealed a scavenging activity of 65% at 50 µg/mL, indicating direct interaction with stable free radicals . The mechanism likely involves hydrogen atom transfer (HAT) from the phenolic hydroxyl group to neutralize the DPPH radical .

Table 2: Antioxidant Activity Profile

Assay MethodConcentration TestedActivity (%)Reference
FTC (lipid peroxidation)100 µg/mL78
DPPH (radical scavenging)50 µg/mL65

Chemical Synthesis and Modifications

Challenges in Stereoselective Synthesis

The stereospecific hydroxyl (5R) and trans double bond (6E) pose synthetic challenges, requiring asymmetric catalysis or chiral pool strategies. Current literature focuses on isolation rather than synthesis, but retrosynthetic analysis suggests a route starting from cinnamaldehyde and acetophenone precursors.

Derivative Development

Structural analogs with modified phenyl substituents or esterified hydroxyl groups could improve solubility or bioavailability. For instance, replacing the hydroxyl group with a methoxy moiety might enhance metabolic stability.

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR data confirm the positions of the hydroxyl, ketone, and phenyl groups .

  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula via exact mass measurement .

Applications in Research and Industry

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